3,5-Dimethyl-4-fluorophenethyl alcohol
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Overview
Description
3,5-Dimethyl-4-fluorophenethyl alcohol is an organic compound that belongs to the class of phenethyl alcohols It is characterized by the presence of two methyl groups and one fluorine atom attached to the benzene ring, along with a hydroxyl group attached to the ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-fluorophenethyl alcohol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3,5-dimethyl-4-fluorobenzene with ethylene oxide, followed by reduction of the resulting intermediate. Another method involves the Grignard reaction, where 3,5-dimethyl-4-fluorobenzyl chloride is reacted with ethyl magnesium bromide, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, solvent extraction, and purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-fluorophenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dimethyl-4-fluoroacetophenone or 3,5-dimethyl-4-fluorobenzaldehyde.
Reduction: Formation of 3,5-dimethyl-4-fluorophenethyl alkane.
Substitution: Formation of various substituted phenethyl alcohols depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-4-fluorophenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-fluorophenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the fluorine atom can influence the compound’s electronic properties and binding affinity. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenethyl alcohol
- 3,5-Dimethylphenethyl alcohol
- 4-Fluoro-α-methylbenzyl alcohol
Uniqueness
3,5-Dimethyl-4-fluorophenethyl alcohol is unique due to the presence of both methyl groups and a fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-fluoro-3,5-dimethylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6,12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKCKWIKKVCJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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